

Comparative Spectroscopic Analysis of 1(Bromomethyl)-1-ethylcyclopentane and Related Alkyl Halides

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Compound of Interest		
Compound Name:	1-(Bromomethyl)-1- ethylcyclopentane	
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This guide provides a comparative analysis of the predicted spectral data for **1- (Bromomethyl)-1-ethylcyclopentane** against experimentally obtained data for structurally similar compounds. This resource is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this compound and its analogues through common spectroscopic techniques.

Introduction

1-(Bromomethyl)-1-ethylcyclopentane is a halogenated organic compound with potential applications in organic synthesis. Due to the absence of publicly available experimental spectral data for this specific molecule, this guide utilizes predictive models for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra. These predicted data are compared with the experimental spectra of closely related compounds: (Bromomethyl)cyclopentane and Bromocyclopentane. This comparative approach allows for an informed estimation of the spectral characteristics of **1-(Bromomethyl)-1-ethylcyclopentane**.

Predicted Spectral Data for 1-(Bromomethyl)-1ethylcyclopentane



The following tables summarize the predicted spectral data for **1-(Bromomethyl)-1-ethylcyclopentane**. These predictions were generated using established online spectroscopic prediction tools.

Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.4	Singlet	2H	-CH₂Br
~1.7	Quartet	2H	-CH ₂ - (ethyl)
~1.6	Multiplet	8H	Cyclopentane ring protons
~0.9	Triplet	ЗН	-CH₃ (ethyl)

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~70	Quaternary Carbon (-C-CH ₂ Br)
~45	-CH₂Br
~35	Cyclopentane -CH ₂ -
~30	-CH ₂ - (ethyl)
~25	Cyclopentane -CH ₂ -
~10	-CH₃ (ethyl)

Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkane)
1465-1450	Medium	C-H bend (alkane)
1260	Medium	C-H wag (-CH ₂ Br)
650-550	Strong	C-Br stretch

Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
190/192	Moderate	[M] ⁺ (Molecular ion with Br isotopes)
111	High	[M - CH ₂ Br] ⁺
83	High	[C ₆ H ₁₁] ⁺ (Cyclopentylethyl cation)
55	Moderate	[C ₄ H ₇] ⁺

Experimental Spectral Data for Analogous Compounds

The following tables present the available experimental spectral data for compounds structurally related to **1-(Bromomethyl)-1-ethylcyclopentane**.

(Bromomethyl)cyclopentane

¹H NMR Spectrum

No detailed experimental data with specific chemical shifts and multiplicities was found in the search results. A representative spectrum is available on ChemicalBook, but without detailed assignments.

¹³C NMR, IR, and Mass Spectrum



Specific experimental data for these techniques were not found in the provided search results.

Bromocyclopentane

Mass Spectrum (from NIST WebBook)

m/z	Relative Intensity
148/150	Moderate
69	High
41	High

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 μL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube.[1] Chloroform-d (CDCl₃) is a common choice for dissolving many organic compounds.[1]
- Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. The chemical shifts
 of protons on carbons adjacent to halides are typically in the 2-4.5 ppm range.[2]
 - For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
 - The instrument is typically locked to the deuterium signal of the solvent, and chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.



Infrared (IR) Spectroscopy

- Sample Preparation (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Sample Preparation (for solids):
 - Nujol Mull: Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to create a paste, which is then spread between salt plates.[3]
 - KBr Pellet: Mix a small amount of the finely ground solid sample with dry potassium bromide (KBr) powder and press the mixture into a transparent pellet.
- Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum.
 The C-X stretching vibrations for alkyl halides appear in the fingerprint region, typically below 725 cm⁻¹.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
- GC Separation:
 - Injector Temperature: Typically set around 250°C.
 - Column: A non-polar or mid-polar capillary column is often used (e.g., a 5% phenyl-substituted dimethylpolysiloxane column).
 - Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, hold at an initial temperature (e.g., 50°C) for a few minutes, then ramp up to a final temperature (e.g., 250°C).
- MS Detection:
 - Ionization Mode: Electron Ionization (EI) is commonly used for this type of compound.



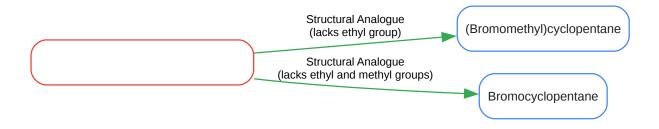
 Mass Analyzer: A quadrupole or ion trap analyzer is typically used to scan a mass range (e.g., m/z 40-400).

Visualization of Concepts



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Caption: General workflow for spectroscopic analysis.



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Caption: Structural relationship of the target compound and its analogues.

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